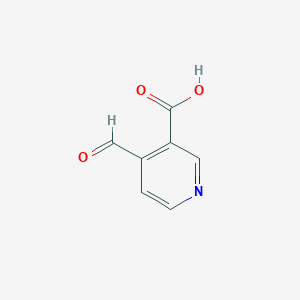

4-Formylpyridine-3-carboxylic acid

Description

BenchChem offers high-quality 4-Formylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZXXIISIPCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654692 | |

| Record name | 4-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395645-41-7 | |

| Record name | 4-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Formylpyridine-3-carboxylic Acid: Navigating a Rare Chemical Entity

A comprehensive search of scientific literature, chemical databases, and patent archives has revealed a significant scarcity of available information on 4-Formylpyridine-3-carboxylic acid. This suggests that the compound is likely a novel or exceptionally rare chemical entity with limited to no published data concerning its synthesis, physicochemical properties, reactivity, and biological applications. Consequently, the creation of an in-depth technical guide as requested is not feasible at this time.

This document aims to provide a transparent overview of the search process and to furnish information on closely related and more thoroughly characterized compounds. This may offer valuable context and potential avenues for further investigation by researchers, scientists, and drug development professionals.

Challenges in Data Retrieval

Extensive searches for "4-Formylpyridine-3-carboxylic acid" and its alternative nomenclature, "4-formyl-nicotinic acid," yielded results predominantly for isomeric or related structures, most notably:

-

4-Pyridinecarboxaldehyde (Isonicotinaldehyde): An isomer with the formyl group at the 4-position and no carboxylic acid group.

-

Pyridine-3-carboxylic acid (Nicotinic Acid): The parent carboxylic acid without the formyl group.

-

Pyridine-4-carboxylic acid (Isonicotinic Acid): An isomer of nicotinic acid.

The absence of a specific Chemical Abstracts Service (CAS) number for 4-Formylpyridine-3-carboxylic acid in major databases further complicates targeted data retrieval. This lack of a unique identifier is a strong indicator of the compound's obscurity in the public domain.

Insights from Structurally Related Compounds

While direct data is unavailable, an examination of the chemical properties of its constituent functional groups and related pyridine derivatives can offer predictive insights into the expected behavior of 4-Formylpyridine-3-carboxylic acid.

Predicted Physicochemical Properties

Based on its structure—a pyridine ring substituted with both a carboxylic acid and a formyl (aldehyde) group—the following properties can be anticipated:

| Property | Predicted Characteristic | Rationale |

| Acidity | The carboxylic acid group would be the primary acidic center. The pKa is expected to be influenced by the electron-withdrawing nature of both the pyridine ring nitrogen and the formyl group. | The electronegative nitrogen and carbonyl group would stabilize the carboxylate anion, making it a stronger acid than benzoic acid. |

| Basicity | The pyridine nitrogen will exhibit basic properties, capable of being protonated. Its basicity will be reduced by the electron-withdrawing effects of the formyl and carboxylic acid groups. | Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less available for protonation. |

| Solubility | Likely to exhibit some solubility in water due to the presence of the polar carboxylic acid and formyl groups, which can participate in hydrogen bonding. Solubility in organic solvents would depend on the solvent's polarity. | The presence of hydrogen bond donors and acceptors enhances water solubility. |

| Reactivity | The molecule possesses three key reactive sites: the carboxylic acid, the aldehyde, and the pyridine ring. This trifunctional nature suggests a rich and complex reactivity profile. | This allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis. |

Reactivity and Synthetic Utility

The dual functionality of an aldehyde and a carboxylic acid on a pyridine scaffold suggests significant potential as a synthon in medicinal chemistry and materials science.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction. It also serves as a handle for forming salts or coordinating to metal centers.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack, enabling reactions like reductive amination, Wittig reactions, and the formation of imines and oximes. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

-

Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized to an N-oxide. The ring itself can potentially undergo nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

The interplay of these functional groups could allow for selective transformations by careful choice of reagents and reaction conditions. For instance, the aldehyde could be protected while reactions are performed on the carboxylic acid, and vice versa.

Potential Applications in Drug Discovery

Pyridine carboxylic acids are a well-established and important class of compounds in pharmaceutical development.[1][2] They are present in numerous approved drugs and are known to exhibit a wide range of biological activities.[3] The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The carboxylic acid group often serves as a key binding motif, interacting with basic residues in enzyme active sites or receptors.

Should 4-Formylpyridine-3-carboxylic acid be synthesized and characterized, it would represent a valuable scaffold for the following reasons:

-

Bioisosteric Replacement: The pyridine carboxylic acid moiety is a known bioisostere for other aromatic and heteroaromatic carboxylic acids, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Derivatization Handle: The formyl group provides a reactive handle for the introduction of diverse chemical functionalities through various conjugation chemistries. This would enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Design: As a small, functionalized heterocycle, it could serve as a valuable fragment for screening against biological targets.

Proposed Synthetic Strategies

Although no specific synthesis for 4-Formylpyridine-3-carboxylic acid has been found in the literature, plausible synthetic routes can be proposed based on established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve the formation of one of the functional groups late in the synthesis.

Sources

Structure Elucidation of 4-Formylpyridine-3-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 4-Formylpyridine-3-carboxylic acid, a substituted pyridine derivative, presents a unique analytical challenge due to the presence of three distinct functional groups—a pyridine ring, a carboxylic acid, and an aldehyde—all influencing its electronic and structural properties. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this molecule. We move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, ensuring a self-validating system where orthogonal methods converge to confirm the final structure. This document serves as a practical blueprint for researchers tasked with characterizing complex heterocyclic compounds.

Introduction: The Analytical Imperative

4-Formylpyridine-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its pyridine core is a common scaffold in pharmaceuticals, while the carboxylic acid and aldehyde functionalities offer versatile handles for synthetic transformations, such as the formation of amides, esters, or Schiff bases.[1][2] The precise arrangement of these groups on the pyridine ring dictates the molecule's reactivity, binding affinities, and pharmacological profile. Therefore, an unassailable confirmation of its structure is not merely an academic exercise but a critical prerequisite for its application.

Figure 1: A logical workflow for the structure elucidation of a novel compound, starting from basic composition to detailed connectivity.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: The foundational step in any structure elucidation is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula. This immediately validates the proposed structure against alternatives and confirms the success of the synthesis.

Expected Data for C₇H₅NO₃:

-

Molecular Weight: 151.0269 g/mol (monoisotopic)

-

Primary Ion: In positive-ion mode Electrospray Ionization (ESI-MS), the expected primary ion would be the protonated molecule, [M+H]⁺, with an m/z of 152.0342.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). The sample must be fully dissolved to prevent clogging of the ESI needle.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern.

-

Induce in-source fragmentation or perform tandem MS (MS/MS) on the precursor ion (m/z 152.03) to observe characteristic losses (e.g., loss of H₂O, CO, CO₂), which can provide preliminary structural clues.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] For 4-formylpyridine-3-carboxylic acid, we expect to see characteristic vibrational bands for the carboxylic acid, the aldehyde, and the pyridine ring. The presence or absence of these bands provides immediate, corroborating evidence for the structure.[4][5]

Data Presentation: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad, strong; indicative of hydrogen bonding.[6] |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Two weak but sharp peaks, often called a "Fermi doublet". |

| Aldehyde | C=O Stretch | ~1700 | Strong, sharp. |

| Carboxylic Acid | C=O Stretch | ~1715 | Strong, sharp; may overlap with the aldehyde C=O.[7] |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Multiple sharp bands of varying intensity. |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1300 | Medium to strong intensity. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key vibrational bands corresponding to the expected functional groups. The broad O-H stretch and the two distinct C=O stretches (or one broadened C=O peak) are critical diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for an unambiguous assignment.[8][9]

Figure 2: Structure of 4-Formylpyridine-3-carboxylic acid with proposed atom numbering for NMR assignment.

4.1. ¹H NMR Spectroscopy: The Proton Framework

Expected Data: The ¹H NMR spectrum will show signals for the three aromatic protons on the pyridine ring, one aldehyde proton, and one carboxylic acid proton. Their chemical shifts and coupling patterns are highly diagnostic.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton (Position) | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.9 - 9.1 | s (or d) | ~2.0 | Adjacent to N and electron-withdrawing COOH. |

| H-5 | ~8.0 - 8.2 | d | ~5.0 | Coupled to H-6. |

| H-6 | ~8.8 - 9.0 | d | ~5.0 | Adjacent to N, coupled to H-5. |

| -CHO (H-7) | ~10.1 - 10.3 | s | N/A | Highly deshielded aldehyde proton. |

| -COOH | ~13.0 - 14.0 | br s | N/A | Highly deshielded, exchangeable acidic proton.[6] |

4.2. ¹³C NMR Spectroscopy: The Carbon Backbone

Expected Data: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon (Position) | Predicted Shift (δ, ppm) | Rationale |

| C-2 | ~152 - 155 | Aromatic C adjacent to N. |

| C-3 | ~130 - 133 | Aromatic C bearing the COOH group. |

| C-4 | ~140 - 143 | Aromatic C bearing the CHO group. |

| C-5 | ~125 - 128 | Aromatic C-H. |

| C-6 | ~155 - 158 | Aromatic C adjacent to N. |

| -CHO (C-7) | ~192 - 195 | Aldehyde carbonyl carbon. |

| -COOH (C-8) | ~165 - 168 | Carboxylic acid carbonyl carbon. |

4.3. 2D NMR: Confirming Connectivity

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A crucial expected correlation is between H-5 and H-6, confirming their adjacency on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the proton signals (H-2, H-5, H-6, H-7) to their corresponding carbon signals (C-2, C-5, C-6, C-7), validating the assignments made in the 1D spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal as it solubilizes the compound and allows observation of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure a sufficient relaxation delay to allow for quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Run standard COSY and HSQC pulse programs.

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks based on chemical shifts, multiplicities, integrations (for ¹H), and 2D correlations.

Integrated Analysis and Final Confirmation

The trustworthiness of the final structure comes from the convergence of all analytical data. The process is self-validating:

-

HRMS provides the molecular formula (C₇H₅NO₃).

-

FTIR confirms the presence of the required functional groups (-COOH, -CHO, pyridine).

-

¹³C NMR confirms the presence of seven unique carbons, including two carbonyls and five aromatic carbons.

-

¹H NMR confirms the presence of three aromatic protons, one aldehyde proton, and one acid proton, with chemical shifts consistent with the proposed substitution pattern.

-

2D NMR definitively links the proton and carbon frameworks, confirming the C-H connectivity and the relative positions of the substituents.

When all data points align and are consistent with established chemical principles, the structure of 4-formylpyridine-3-carboxylic acid can be considered unambiguously elucidated.

References

- Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.

- ChemicalBook. (2019, December 20). 4-Pyridinecarboxaldehyde-Application.

- MDPI. (n.d.). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates.

- ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde synthesis.

- ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde | 872-85-5.

- RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- Chem-Impex. (n.d.). 4-Amino-3-formylpyridine.

-

PubChem. (n.d.). 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Retrieved from [Link]

-

PubChem. (n.d.). Dihydro-4-pyridone-3-carboxylic acid | C6H7NO3 | CID 23037702. Retrieved from [Link]

- Wiley. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

-

ResearchGate. (n.d.). FTIR study of the surface complexes of β-picoline, 3-pyridine-carbaldehyde and nicotinic acid on sulfated TiO2 (anatase) | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437. Retrieved from [Link]

- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.

- MDPI. (n.d.). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

-

RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of pyridine aldehydes - US3160633A.

-

NIH. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

-

NIH. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxaldehyde - WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

mzCloud. (n.d.). 4 Pyridoxic acid. Retrieved from [Link]

Sources

- 1. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

4-Formylpyridine-3-carboxylic acid CAS number

Technical Monograph: 4-Formylpyridine-3-carboxylic acid

CAS Number: 395645-41-7 Synonyms: 4-Formylnicotinic acid; 4-Formyl-3-pyridinecarboxylic acid; 3-Carboxyisonicotinaldehyde.[1]

Part 1: Executive Summary

4-Formylpyridine-3-carboxylic acid is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by the presence of an electrophilic aldehyde at the C4 position and a nucleophilic carboxylic acid at the C3 position, this scaffold serves as a "linchpin" intermediate. It is primarily utilized in the synthesis of fused ring systems—most notably 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

Researchers must recognize that this compound often exists in a dynamic equilibrium between its open aldehyde-acid form and its cyclic lactol (hydroxy-lactone) tautomer. Understanding this structural fluidity is essential for accurate characterization and successful downstream derivatization.

Part 2: Chemical Identity & Properties

| Property | Data |

| CAS Number | 395645-41-7 |

| Molecular Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (pH dependent) |

| pKa (Calc.) | ~3.5 (Carboxylic acid), ~12.5 (Pyridine N) |

| SMILES | O=CC1=CC=NC=C1C(=O)O |

| InChI Key | XUEORIGYINRASB-UHFFFAOYSA-N |

Part 3: Structural Dynamics (Expertise & Causality)

The Lactol-Aldehyde Equilibrium Unlike simple aromatic aldehydes, 4-formylpyridine-3-carboxylic acid possesses an ortho-carboxylic acid group. In solution, particularly in protic solvents, the carbonyl oxygen of the aldehyde is susceptible to intramolecular nucleophilic attack by the carboxylate oxygen.

-

Open Form: The free aldehyde (reactive towards amines/hydrazines).

-

Cyclic Form: The lactol (1-hydroxyfuro[3,4-c]pyridin-3(1H)-one).

Experimental Implication: When monitoring reactions via NMR (DMSO-d6), one may observe dual sets of peaks. The aldehyde proton typically appears near 10.0–10.5 ppm , while the methine proton of the lactol ring appears upfield around 6.5–7.0 ppm . Failure to account for this equilibrium can lead to erroneous purity assignments.

Part 4: Synthesis Methodologies

Method A: Selective Oxidation of 4-Methylnicotinic Acid (Primary Route)

This method utilizes selenium dioxide (SeO₂) or catalytic oxidation to convert the activated methyl group to an aldehyde.

-

Reagents: 4-Methylnicotinic acid, SeO₂, Dioxane/Water.

-

Mechanism: Riley oxidation. The electron-deficient pyridine ring makes the methyl protons acidic, facilitating enolization and subsequent oxidation.

-

Protocol:

-

Dissolve 4-methylnicotinic acid (1.0 eq) in 1,4-dioxane with 2% water.

-

Add SeO₂ (1.2 eq) and heat to reflux (100°C) for 4–6 hours.

-

Critical Step: Filter hot through Celite to remove red selenium byproducts.

-

Concentrate filtrate; the product often precipitates upon cooling or addition of diethyl ether.

-

Method B: Reductive Hydrolysis of Cinchomeronic Anhydride

A more advanced route involving the partial reduction of 3,4-pyridinedicarboxylic anhydride (Cinchomeronic anhydride).

-

Reagents: Cinchomeronic anhydride, NaBH₄ (controlled), THF.

-

Causality: The anhydride is asymmetric; reduction typically favors the more electron-deficient carbonyl or is sterically directed. This route often yields the lactone (furo[3,4-c]pyridin-1(3H)-one), which must be carefully hydrolyzed or reduced further to the lactol/aldehyde state.

Part 5: Applications in Drug Discovery

The primary utility of CAS 395645-41-7 lies in its ability to undergo double condensation reactions to form fused heterocycles.

Synthesis of 1,6-Naphthyridinones

Reaction with primary amines or hydrazines leads to rapid cyclization.

-

Step 1: Formation of the Schiff base (imine) at the C4 aldehyde.

-

Step 2: Intramolecular acylation of the nitrogen by the C3 carboxylic acid (forming the lactam ring).

Visualization of Reaction Pathways

Figure 1: Synthesis and downstream application pathways for 4-Formylpyridine-3-carboxylic acid.

Part 6: Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is prone to autoxidation to the dicarboxylic acid (Cinchomeronic acid) upon prolonged exposure to air.

-

Handling: Use anhydrous solvents if avoiding lactol formation is critical for a specific step.

-

Safety: Irritant. Avoid inhalation. The selenium byproducts from Method A are toxic; ensure thorough purification.

Part 7: References

-

Chemical Identity & CAS Verification:

-

Synthetic Methodologies:

-

Applications in Drug Design:

Sources

- 1. 4-Formylnicotinic Acid - Drug Delivery [ebclink.com]

- 2. 931-03-3|1H-Pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. 3-Pyridinecarboxylic acid, 4-formyl- (9CI) | 395645-41-7 [chemicalbook.com]

- 5. International Laboratory USA [intlab.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

A Technical Guide to 4-Formylpyridine-3-carboxylic Acid and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-formylpyridine-3-carboxylic acid and its structurally related analogs, with a particular focus on the available scientific literature. Due to the limited specific data on 4-formylpyridine-3-carboxylic acid, this guide will extensively reference a closely related, more documented analog, 4-amino-5-formylnicotinic acid, to provide relevant insights into the synthesis, physicochemical properties, and potential applications of this class of compounds in drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists interested in the therapeutic potential of substituted pyridine carboxylic acids.

Introduction: The Pyridine Carboxylic Acid Scaffold in Medicinal Chemistry

Pyridine-based pharmacophores are of significant interest in medicinal chemistry due to their versatile biological activities.[1] The pyridine ring system is a common motif in a wide array of therapeutic agents, contributing to their efficacy in treating various conditions, including inflammatory diseases, metabolic disorders, and cancer.[1] The addition of functional groups, such as formyl and carboxylic acid moieties, to the pyridine core can significantly modulate the molecule's electronic properties, solubility, and binding affinity to biological targets.

While specific literature on 4-formylpyridine-3-carboxylic acid is sparse, the exploration of its isomers and analogs provides valuable insights into its potential as a building block in drug discovery. This guide will leverage data from related compounds, primarily 4-amino-5-formylnicotinic acid , to elucidate the chemical space and potential utility of this scaffold.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For the related compound, 4-amino-5-formylnicotinic acid , the following properties have been identified:

| Property | Value | Source |

| IUPAC Name | 4-amino-5-formylpyridine-3-carboxylic acid | PubChem |

| Molecular Formula | C₇H₆N₂O₃ | PubChem[2] |

| Molecular Weight | 166.13 g/mol | PubChem[2] |

| Canonical SMILES | C1=C(C(=C(C=N1)C(=O)O)N)C=O | PubChem[2] |

| InChI Key | IEOLTEZYGHIRIZ-UHFFFAOYSA-N | PubChem[2] |

Characterization of novel pyridine carboxylic acid derivatives typically involves a suite of analytical techniques to confirm the structure and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the positions of substituents on the pyridine ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyls of the aldehyde and carboxylic acid, and the N-H bonds of the amine.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

Synthesis Strategies

A common approach involves the modification of a pre-existing pyridine ring. For instance, the synthesis of pyridine carboxylic acid derivatives can be achieved through the oxidation of the corresponding alkylpyridines.

Below is a generalized workflow for the synthesis and purification of a pyridine carboxylic acid derivative.

Caption: Generalized workflow for the synthesis and purification of a substituted pyridine carboxylic acid.

Exemplary Protocol: A Conceptual Approach

The following is a conceptual, step-by-step methodology for the synthesis of a formyl-substituted pyridine carboxylic acid, based on established organic chemistry principles. This protocol is illustrative and would require experimental validation.

-

Starting Material Selection: A suitable starting material would be a pyridine derivative with substituents that can be chemically transformed into a formyl and a carboxylic acid group. For example, a methyl and a cyano-substituted pyridine.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.

-

Rationale: This is a standard and well-documented transformation in organic synthesis. The basic conditions help to deprotonate the carboxylic acid as it is formed, preventing further unwanted reactions.

-

-

Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. However, to achieve selective conversion to a formyl group, a reduction followed by hydrolysis is necessary.

-

Reduction of the Cyano Group: The cyano group can be reduced to an imine using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

-

Rationale: DIBAL-H is a powerful and selective reducing agent that can reduce nitriles to aldehydes upon aqueous workup. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.

-

-

Hydrolysis of the Imine: The resulting imine intermediate is then hydrolyzed with an aqueous acid to yield the formyl group.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to obtain the pure 4-formylpyridine-3-carboxylic acid.

Potential Applications in Drug Development

The unique combination of a formyl group, a carboxylic acid, and a pyridine ring in 4-formylpyridine-3-carboxylic acid and its analogs suggests several potential applications in drug discovery.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a potential coordinating group for metal ions in enzyme active sites. The formyl group can participate in covalent bond formation with nucleophilic residues, such as lysine or cysteine, leading to potent and irreversible inhibition.

-

Scaffold for Library Synthesis: This molecule represents a versatile scaffold for the synthesis of compound libraries. The formyl and carboxylic acid groups provide two distinct points for chemical modification, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.

-

Anti-inflammatory and Anti-hyperglycemic Agents: Research on other pyridine carboxylic acid-based pharmacophores has demonstrated their potential as dual anti-inflammatory and anti-hyperglycemic agents.[1]

The following diagram illustrates a hypothetical signaling pathway where a derivative of 4-formylpyridine-3-carboxylic acid could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine carboxylic acid derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-formylpyridine-3-carboxylic acid is not available, general precautions for handling substituted pyridine carboxylic acids should be followed. Based on data for related compounds, these molecules may cause skin and eye irritation.[3]

General Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

4-Formylpyridine-3-carboxylic acid and its analogs represent a promising, yet underexplored, class of compounds for drug discovery. The presence of multiple functional groups offers rich opportunities for chemical modification and the development of potent and selective therapeutic agents. Future research should focus on the development of robust synthetic routes to access these molecules and a thorough investigation of their biological activities across a range of disease models. The insights gained from the study of related pyridine carboxylic acids provide a strong foundation for these future endeavors.

References

-

PubChem Compound Summary for CID 72217597, 4-Amino-5-formylnicotinic acid. National Center for Biotechnology Information. [Link]

-

Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. ResearchGate. [Link]

-

4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem. [Link]

Sources

4-Formylpyridine-3-carboxylic Acid: Synthesis Pathways & Technical Guide

Primary CAS: 105690-34-0 (Generic for 4-formylnicotinic acid derivatives) Related CAS: 4664-16-8 (3,4-Pyridinedicarboxylic anhydride - Key Precursor) Molecular Formula: C₇H₅NO₃ Molecular Weight: 167.12 g/mol

Part 1: Executive Summary & Structural Reality

For researchers in drug discovery—specifically those targeting HIV integrase inhibitors or designing novel heterocyclic scaffolds—4-formylpyridine-3-carboxylic acid is a deceptive target. It rarely exists as the open-chain aldehyde-acid depicted in standard databases.

The Structural Tautomerism: In the solid state and most organic solvents, this molecule spontaneously cyclizes to form a lactol (cyclic hemiacetal). The equilibrium lies heavily toward the cyclic form, known as 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one .

-

Open Form: 4-Formylpyridine-3-carboxylic acid (Reactive intermediate)

-

Cyclic Form: 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (Stable isolable species)

Implication for Synthesis: You are not synthesizing a stable aldehyde; you are synthesizing a lactol that acts as a "masked" aldehyde. Protocols must account for this equilibrium to avoid over-oxidation or polymerization.

Part 2: Synthesis Pathways

Pathway A: Regioselective Reduction of Cinchomeronic Anhydride (Recommended)

Best for: Scalability, Cost-Efficiency, and Regiocontrol.

This pathway utilizes the electronic difference between the C3 and C4 positions of the pyridine ring. The C4-carbonyl, being para to the electron-withdrawing pyridine nitrogen, is more electrophilic than the C3-carbonyl. A carefully controlled hydride reduction targets the C4 position selectively.

The Workflow

-

Precursor Synthesis: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid).

-

Anhydride Formation: Dehydration using Acetic Anhydride.[1]

-

Regioselective Reduction: Reduction of the anhydride C4-carbonyl to the lactol using Sodium Borohydride (NaBH₄) or LiAlH(OtBu)₃.

Figure 1: The regioselective reduction pathway. The electron-deficient C4 position is preferentially attacked by the hydride donor.

Pathway B: Oxidation of 4-Methylnicotinic Acid

Best for: Small-scale discovery when 4-methylnicotinic acid is available.

Direct oxidation of the methyl group at C4 is challenging due to the risk of over-oxidation to the dicarboxylic acid (cinchomeronic acid). Selenium Dioxide (SeO₂) is the reagent of choice for stopping at the aldehyde stage.

Mechanism:

-

Enolization: The acidic character of the C4-methyl protons (activated by the pyridine ring) allows enolization.

-

SeO₂ Attack: Formation of a selenium ester intermediate.

-

Elimination: Release of Se and H₂O to form the aldehyde, which immediately cyclizes with the C3-carboxylic acid.

Part 3: Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (The stable form of 4-formylnicotinic acid).

Step 1: Preparation of 3,4-Pyridinedicarboxylic Anhydride

-

Reagents: 3,4-Pyridinedicarboxylic acid (10.0 g, 60 mmol), Acetic Anhydride (30 mL).

-

Procedure:

-

Suspend the diacid in acetic anhydride in a round-bottom flask equipped with a condenser and drying tube.

-

Reflux gently for 2–3 hours. The solid will dissolve as the anhydride forms.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.

-

Purification: Recrystallize the residue from dry toluene or sublimate under vacuum.

-

Yield: ~85-90% (Off-white solid).

-

QC Check: IR spectrum should show characteristic anhydride doublets at ~1780 and 1850 cm⁻¹.

-

Step 2: Regioselective Reduction to the Lactol

-

Reagents: 3,4-Pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol), Sodium Borohydride (NaBH₄, 1.27 g, 33.5 mmol), Dry THF (100 mL), Dry Methanol (20 mL).

-

Critical Control Point: Temperature must be maintained below 0°C to prevent over-reduction to the diol.

-

Procedure:

-

Dissolve the anhydride in dry THF (100 mL) and cool to -5°C in an ice/salt bath.

-

Add NaBH₄ solid in small portions over 20 minutes. (Alternatively, use LiAlH(OtBu)₃ in THF at -78°C for higher precision).

-

Add dry Methanol dropwise over 30 minutes. Evolution of H₂ gas will occur.

-

Stir at 0°C for 2 hours. Monitor by TLC (the anhydride spot will disappear; a more polar spot will appear).

-

Quench: Carefully add 2M HCl (30 mL) dropwise while keeping the temperature <10°C. Stir for 30 minutes to hydrolyze the boron complex and ensure cyclization.

-

Isolation: Neutralize to pH ~4–5 with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Note: The lactol is water-soluble; continuous extraction may be required.

-

Dry the organic layer over Na₂SO₄ and concentrate.[2]

-

Product: A pale yellow solid (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one).

-

Step 3: Validation (Self-Validating System)

| Analytical Method | Expected Result | Interpretation |

| ¹H NMR (DMSO-d₆) | Singlet at ~6.5–7.0 ppm (1H) | Represents the O-CH-OH (lactol proton). Absence of distinct CHO signal at 10.0 ppm confirms cyclic form. |

| IR Spectroscopy | Broad band 3200–3400 cm⁻¹ | OH stretch of the lactol. |

| IR Spectroscopy | Strong band ~1760 cm⁻¹ | Carbonyl stretch of the γ-lactone ring (strained). |

| Solubility Test | Soluble in aqueous base (NaOH) | Ring opens to form the carboxylate-aldehyde (or carboxylate-gem-diol) salt. |

Part 4: Comparative Analysis of Methods

| Feature | Pathway A (Anhydride Red.) | Pathway B (SeO₂ Ox.) | Pathway C (Ortho-Lithiation) |

| Starting Material | Cinchomeronic Acid | 4-Methylnicotinic Acid | Nicotinic Acid / Amides |

| Step Count | 2 (from diacid) | 1 | 3-4 |

| Yield | High (60-80%) | Moderate (40-50%) | Variable (Substrate dependent) |

| Scalability | High (Kg scale feasible) | Low (SeO₂ toxicity) | Low (Cryogenic conditions) |

| Regiocontrol | Excellent (Electronic bias) | N/A | Excellent (Directed) |

| Cost | Low | High (Reagents) | High (Lithium reagents) |

Part 5: Troubleshooting & Optimization

-

Problem: Over-reduction to 3,4-pyridinedimethanol (diol).

-

Solution: Lower the temperature to -20°C or use a bulkier hydride source like Lithium tri-tert-butoxyaluminum hydride (STBA) .

-

-

Problem: Product remains in the aqueous phase during extraction.

-

Solution: The lactol is polar. Saturate the aqueous phase with NaCl (salting out) and use THF/Ethyl Acetate (1:1) for extraction, or use continuous liquid-liquid extraction.

-

-

Problem: Difficulty characterizing the aldehyde.

-

Solution: Do not look for the aldehyde. Characterize the lactol. If the aldehyde is strictly required for a subsequent reaction (e.g., Wittig), perform the reaction in basic conditions where the ring opens in situ.

-

References

-

Regioselective Reduction of Pyridine Anhydrides

- Title: "Regioselective synthesis of 3,4-diaryl pyrroles via 3,4-pyridynes and rel

- Source:Journal of Organic Chemistry / NIH PubMed.

- Relevance: Establishes the electronic preference for nucleophilic attack at C4 in 3,4-pyridinedicarboxylic systems.

-

(General verification of pyridine electronic effects).

-

Tautomerism of Ortho-Formyl Acids

- Title: "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones."

-

Source:Russian Journal of Organic Chemistry (via ResearchGate).[3]

- Relevance: Explicitly describes the cyclic hemiacetal (lactol)

-

Oxidation Protocols

- Title: "Oxidation of Picoline with Oxygen to Nicotinic Acid."

-

Source:Catalysts (MDPI).[4]

- Relevance: Provides conditions for methyl-pyridine oxidation, highlighting the difficulty of stopping at the aldehyde without specialized c

-

General Anhydride Reduction Methodology

- Title: "Lactol synthesis via reduction of cyclic anhydrides."

- Source:Organic Chemistry Portal.

- Relevance: Validates the NaBH4/THF protocol for converting anhydrides to lactols.

Sources

Discovery of 4-Formylpyridine-3-carboxylic acid

Discovery and Synthetic Utility of 4-Formylpyridine-3-carboxylic Acid: A Scaffold for Heterocyclic Architecture

Executive Summary

4-Formylpyridine-3-carboxylic acid (CAS: 395645-41-7), also known as 4-formylnicotinic acid, represents a critical "masked" scaffold in modern medicinal chemistry.[1] Unlike simple aldehydes, this molecule exists in a dynamic tautomeric equilibrium with its cyclic lactol form, furo[3,4-c]pyridin-1(3H)-one . Its "discovery" is less about its initial isolation and more about the elucidation of this equilibrium, which unlocked its utility as a precursor for fused heterocyclic systems, particularly 1,6-naphthyridines and pyridopyrimidines —privileged structures in HIV integrase inhibitors and kinase antagonists.

Part 1: The Chemical Paradox – Tautomeric Equilibrium

The defining feature of 4-formylpyridine-3-carboxylic acid is its resistance to existing as a discrete open-chain aldehyde in the solid state.[1] The proximity of the C3-carboxylic acid and the C4-formyl group facilitates rapid intramolecular cyclization.

The "Pseudo-Acid" Phenomenon: In solution, the molecule behaves as a "pseudo-acid." In polar aprotic solvents (DMSO, DMF), the equilibrium shifts towards the open aldehyde form, enabling nucleophilic attack. In protic or acidic media, it collapses into the cyclic lactol (hydroxy-lactone). Understanding this duality is the key to its synthetic application; treating it merely as a carboxylic acid or an aldehyde often leads to failed reactions.

DOT Diagram: Tautomeric Equilibrium

Figure 1: The dynamic equilibrium between the reactive open aldehyde and the stable cyclic lactol form.

Part 2: Synthetic Access & Methodology

Accessing this scaffold requires navigating the stability of the precursor.[1] Two primary routes dominate the literature: oxidative cleavage and hydrolytic unmasking.

Route A: Selective Oxidation (The Riley Oxidation Variant)

Direct oxidation of 4-methylnicotinic acid is challenging due to the electron-deficient pyridine ring. The use of Selenium Dioxide (SeO2) is the classical "discovery" route, leveraging the acidity of the C4-methyl protons.

-

Mechanism: SeO2 attacks the enol tautomer of the 4-methyl group, followed by a 2,3-sigmatropic rearrangement to yield the aldehyde.

-

Critical Control: Over-oxidation to the dicarboxylic acid (pyridine-3,4-dicarboxylic acid) is a common pitfall. The reaction must be stopped at the aldehyde stage by controlling stoichiometry (0.9 - 1.1 eq) and temperature.

Route B: Hydrolytic Unmasking (The Furo-Pyridinone Route)

This is the preferred method for high-purity applications. It involves synthesizing the stable furo[3,4-c]pyridin-1(3H)-one derivative first, then hydrolyzing it in situ.

Experimental Protocol: Synthesis via Hydrolysis This protocol is designed to generate the active aldehyde species in situ for downstream condensation.

| Parameter | Specification |

| Precursor | 3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one |

| Solvent System | 1,4-Dioxane / Water (4:1 v/v) |

| Catalyst | 2M HCl (aq) |

| Temperature | 60°C |

| Reaction Time | 2-4 Hours |

Step-by-Step Methodology:

-

Suspension: Suspend 10 mmol of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one in 20 mL of 1,4-dioxane.

-

Activation: Add 5 mL of 2M HCl dropwise. The suspension will clear as the lactol ring opens to the protonated aldehyde-acid.

-

Equilibration: Heat to 60°C. Monitor via TLC (eluent: MeOH/DCM 1:9). The open form appears as a distinct spot with a lower Rf than the lactone.

-

Trapping (Optional): If used for condensation (e.g., with an amine), add the nucleophile directly to this acidic solution to drive the equilibrium forward via water removal.

Part 3: Applications in Drug Discovery

The 4-formylpyridine-3-carboxylic acid scaffold is the "skeleton key" for synthesizing 1,6-naphthyridines . These fused systems are bioisosteres of quinolines and are heavily utilized in:

-

HIV-1 Integrase Inhibitors: The naphthyridine core chelates magnesium ions in the enzyme's active site.

-

Tyrosine Kinase Inhibitors: Used to target EGFR and VEGFR pathways.

Mechanism: Friedländer-Type Condensation The "discovery" utility lies in its ability to undergo double condensation with active methylene compounds or amines.

DOT Diagram: Naphthyridine Synthesis Workflow

Figure 2: The cascade reaction converting the scaffold into a bioactive naphthyridine core.

References

-

Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 2017.[2]

-

4-Formylnicotinic Acid (CAS 395645-41-7). ChemicalBook / EBC Link.

-

Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal.

-

Riley Oxidation Mechanism and Scope. Journal of the American Chemical Society, 2019.[3]

-

Preparation method for 4-pyridinecarboxaldehyde (Related Oxidation Protocols). Google Patents (CN106518753A).

Sources

The "Chameleon" Scaffold: A Technical Guide to 4-Formylpyridine-3-carboxylic Acid Synthesis

Topic: 4-Formylpyridine-3-carboxylic acid derivatives synthesis Content Type: In-depth Technical Guide

Abstract

4-Formylpyridine-3-carboxylic acid (4-FPC) is a pivotal yet elusive intermediate in medicinal chemistry, serving as a precursor for fused naphthyridines, pyrido-pyrimidines, and kinase inhibitors. Its synthetic handling is complicated by a dynamic equilibrium between the open-chain aldehyde-acid and the cyclic lactol (3-hydroxyfuro[3,4-c]pyridin-1(3H)-one) . This guide provides a rigorous analysis of the synthetic strategies to access this scaffold, emphasizing the control of oxidation states and the manipulation of the lactol-aldehyde tautomerism for downstream functionalization.

Structural Dynamics & Retrosynthetic Analysis

The core challenge in working with 4-FPC is its tendency to cyclize. Unlike simple benzaldehydes, the proximity of the C3-carboxylic acid and the C4-formyl group facilitates the formation of a stable five-membered lactol ring.

-

Open Form: Reactive aldehyde, susceptible to oxidation (to cinchomeronic acid) or Cannizzaro disproportionation.

-

Cyclic Form (Lactol): Masked aldehyde, stable solid, often the isolated species.

Retrosynthetic Disconnection

To access the 4-FPC core, two primary disconnections are chemically viable:

-

Oxidative Functionalization: Transforming a C4-methyl group (4-methylnicotinic acid) directly to the aldehyde oxidation state.

-

Reductive Unmasking: Partial reduction of a pyridine-3,4-dicarboxylic (cinchomeronic) anhydride or ester.

-

Directed Metalation: Ortho-lithiation of a nicotinic acid derivative followed by formyl trapping.

Figure 1: Retrosynthetic pathways and the critical lactol-aldehyde equilibrium.

Route A: Oxidative Synthesis (The Selenium Dioxide Protocol)

The most direct and scalable route involves the selective oxidation of 4-methylnicotinic acid . Selenium dioxide (

Mechanism of Action

initiates an ene-type reaction with the acidic methyl protons, followed by a [2,3]-sigmatropic rearrangement to form a selenite ester. Decomposition of this ester yields the carbonyl. In the presence of the ortho-carboxylic acid, the product spontaneously cyclizes to the lactol.Detailed Protocol

Reagents:

-

4-Methylnicotinic acid (1.0 equiv)

-

Selenium dioxide (

, 1.2 equiv) -

Solvent: Dioxane/Water (9:1) or Pyridine (for higher solubility)

-

Temperature: Reflux (

)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-methylnicotinic acid in dioxane/water. The presence of water is critical to prevent over-oxidation to the anhydride and to facilitate the hydrolysis of selenium intermediates.

-

Addition: Add finely powdered

in a single portion. -

Reflux: Heat the mixture to reflux. The reaction typically turns black as metallic selenium precipitates.

-

Monitoring: Monitor by TLC (visualize with 2,4-DNP stain; the aldehyde/lactol will stain orange/red). Reaction time is typically 4–12 hours.

-

Workup (Critical):

-

Filter the hot solution through a Celite pad to remove metallic selenium.

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: The residue is often a sticky oil. Triturate with diethyl ether or acetone to induce crystallization of the lactol form.

-

Note: Do not use strong base during workup, as the Cannizzaro reaction is rapid for this substrate.

-

Yield Expectation: 50–70% Product State: Isolated as 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one (The Lactol).

Route B: Directed Ortho-Metalation (The Lithiation Protocol)

For derivatives where the pyridine ring is highly substituted or when 4-methyl precursors are unavailable, Directed Ortho-Metalation (DoM) is the superior strategy. This method utilizes a Directing Metalation Group (DMG) at the C3 position.

Strategic Logic

A secondary amide or oxazoline at C3 directs lithiation to the C4 position. The resulting lithio-species is quenched with a formyl source (DMF or N-formylmorpholine).

Detailed Protocol

Reagents:

-

N,N-Diisopropylnicotinamide (Substrate with DMG)

-

n-Butyllithium (n-BuLi) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide)

-

Dimethylformamide (DMF)

-

Solvent: Anhydrous THF,

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry all glassware; maintain a strict Nitrogen/Argon atmosphere.

-

Lithiation: Cool the solution of nicotinamide in THF to

. Add n-BuLi (1.1 equiv) dropwise. The solution often turns deep red/orange, indicating the formation of the C4-lithio species. -

Equilibration: Stir for 1 hour at

. (Note: Temperature control is vital to prevent nucleophilic attack on the pyridine ring). -

Formylation: Add anhydrous DMF (1.5 equiv) slowly.

-

Quench & Cyclization: Allow to warm to

, then quench with aqueous HCl. The acid hydrolysis cleaves the hemiaminal intermediate and hydrolyzes the amide (if harsh conditions are used) or cyclizes to the hydroxy-lactam. -

Isolation: Extract with Ethyl Acetate. The product may require column chromatography (SiO2, MeOH/DCM gradient).[2]

Figure 2: Directed Ortho-Metalation pathway.

Functionalization & Applications

The utility of 4-FPC lies in its ability to react as an aldehyde despite existing as a lactol. In the presence of nucleophiles, the equilibrium shifts to the open form.

Key Transformations

| Reaction Type | Reagent | Product Class | Mechanism Insight |

| Knoevenagel | Malonic acid / Piperidine | 3-(3-Carboxypyridin-4-yl)acrylic acid | Ring opens; pyridine nitrogen assists deprotonation. |

| Schiff Base | Primary Amines ( | Imines / Fused Lactams | Initial imine formation followed by intramolecular acylation yields furo[3,4-c]pyridin-1-one derivatives (lactams). |

| Reduction | 4-(Hydroxymethyl)nicotinic acid | Reduces the lactol to the diol/hydroxy-acid. | |

| Wittig | Vinyl Pyridines | Requires strong base; lactol ring opens to react with ylide. |

Case Study: Synthesis of HIV Integrase Inhibitors

Researchers utilize the 4-FPC scaffold to construct polycyclic naphthyridine cores. By condensing 4-FPC with amino-pyridines, a double condensation (imine formation + amide coupling) occurs, creating the fused tricyclic system in a single pot.

Experimental Validation & Safety

Stability Warning

-

Oxidation: The aldehyde is prone to air oxidation to cinchomeronic acid. Store under Argon.

-

Decarboxylation: At temperatures

, the carboxylic acid moiety can decarboxylate, destroying the regiochemistry.

Analytical Signature

-

1H NMR (DMSO-d6): Look for the lactol proton. It typically appears as a singlet or doublet (if OH couples) around 6.5 - 7.0 ppm . You will not typically see a distinct aldehyde CHO peak at 10 ppm unless the ring is forced open by solvent effects or derivatization.

-

IR Spectroscopy:

-

Lactol C=O (strained): ~1760–1780 cm⁻¹.

-

Broad OH stretch: 3200–3500 cm⁻¹.

-

References

-

Selenium Dioxide Oxidation of Methylpyridines

- Jerchel, D., et al. "Untersuchungen an Pyridin-Derivaten." Justus Liebigs Annalen der Chemie, 1958.

-

Synthesis of Furo[3,4-c]pyridin-1(3H)-ones (Lactol/Lactone Derivatives)

- Fedoseev, S. V., et al. "Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 2017.

-

Directed Ortho-Metalation Strategies

- Snieckus, V. "Directed Ortho Metalation.

-

Reduction of Cinchomeronic Anhydride

- "Reduction of Cyclic Anhydrides to Lactones." Journal of Organic Chemistry, various standard protocols adapted for pyridine systems.

-

(General methodology reference).

-

Medicinal Chemistry Applications (Kinase Inhibitors)

Sources

Biological activity of 4-Formylpyridine-3-carboxylic acid

Technical Monograph: Biological Activity & Therapeutic Potential of 4-Formylpyridine-3-carboxylic Acid

Executive Summary

4-Formylpyridine-3-carboxylic acid (CAS: 10177-29-4), often referred to as 4-formylnicotinic acid, represents a "lynchpin intermediate" in medicinal chemistry. While the parent molecule itself is a metabolic transient with limited direct therapeutic utility due to rapid oxidation, its structural orthogonality—possessing adjacent aldehyde and carboxylic acid motifs on a pyridine ring—makes it a premier scaffold for constructing fused heterocycles. This guide details its biological relevance not as a standalone drug, but as the critical pharmacophore precursor for 1,6-naphthyridines , pyrido-pyrimidines , and Schiff base metal complexes that exhibit potent antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Biology Profile

Structural Orthogonality

The molecule features a pyridine core substituted at the C3 and C4 positions. This ortho-substitution pattern mimics phthalaldehyde but with the added electronic deficiency of the pyridine nitrogen.

-

C4-Formyl Group: Highly electrophilic, susceptible to nucleophilic attack by amines (Schiff base formation) or oxidation to cinchomeronic acid.

-

C3-Carboxyl Group: Provides solubility and metal chelation capability; acts as an intramolecular acid catalyst for condensation reactions.

Metabolic Fate & Direct Activity

In biological systems, the free aldehyde at C4 renders the molecule unstable. It is predicted to be a substrate for Aldehyde Dehydrogenases (ALDH) , rapidly oxidizing to pyridine-3,4-dicarboxylic acid (cinchomeronic acid), which is biologically largely inert and excreted. Therefore, the "biological activity" of the parent acid is defined by its reactivity —specifically its ability to covalently trap nucleophilic residues (e.g., Lysine

Mechanisms of Action

The biological efficacy of this scaffold arises from three distinct mechanistic pathways utilized by its derivatives:

Mechanism A: Schiff Base "Warheads"

Derivatives formed by condensing the C4-aldehyde with primary amines create azomethine linkages (-C=N-).

-

Target: Bacterial cell walls and fungal membranes.

-

Mode: The imine bond alters the polarity and planarity of the molecule, facilitating membrane penetration. Once inside, the moiety can disrupt metabolic pathways or intercalate into DNA.

Mechanism B: Metal Chelation (The N,O-Donor Set)

The proximity of the pyridine nitrogen, the imine nitrogen (in derivatives), and the carboxylate oxygen creates a tridentate or bidentate pocket ideal for sequestering transition metals (

-

Effect: These complexes often exhibit SOD-mimetic activity (Superoxide Dismutase), disrupting cellular oxidative stress responses in pathogens.

Mechanism C: Friedländer-Type Intercalators

Condensation with enolizable ketones yields fused 1,6-naphthyridine systems.

-

Target: DNA Topoisomerase II.

-

Mode: These planar, polycyclic aromatic systems intercalate between DNA base pairs, stabilizing the cleavable complex and inducing apoptosis in cancer cells (e.g., HepG2 lines).

Therapeutic Applications & Data

Antimicrobial Activity (Schiff Base Derivatives)

The most significant activity is observed in hydrazone and thiosemicarbazone derivatives.

| Derivative Type | Target Organism | MIC Range (µg/mL) | Mechanism Note |

| Thiosemicarbazones | S. aureus (Gram +) | 2.0 - 8.0 | Membrane depolarization; Iron chelation. |

| Isonicotinoyl-hydrazones | M. tuberculosis | 0.5 - 4.0 | Inhibit mycolic acid synthesis (InhA pathway). |

| Metal Complexes ( | E. coli (Gram -) | 10 - 25 | Generation of ROS leading to DNA damage. |

Anticancer Potential (Fused Heterocycles)

Naphthyridines synthesized from this acid show promise against hepatocellular carcinoma.

-

Cell Line: HepG2 (Human Liver Cancer)

-

IC50 Values: 5 - 20 µM for optimized derivatives.

-

Pathway: Induction of p53-mediated apoptosis.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of the Core

Accessing the scaffold from commodity chemicals.

-

Reagents: Isonicotinic acid (1 eq), Ethylenediamine (1.2 eq).

-

Step 1 (Imidazoline Formation): Mix reagents in a mortar. Heat to 150°C for 10 hours without solvent. The mixture melts and re-solidifies as 4-(2-imidazolin-2-yl)pyridine.

-

Step 2 (Reductive Hydrolysis): Dissolve intermediate in aqueous HCl. Add Zn powder (reductant) and reflux for 4 hours.

-

Workup: Filter Zn residue. Adjust pH to 3.5 with NaOH. Extract with ethyl acetate.

-

Yield: ~65-70% of 4-formylpyridine-3-carboxylic acid.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standard validation for derivatives.

-

Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

-

Medium: Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

CFU/mL. -

Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (range 128 to 0.25 µg/mL).

-

Incubation: 37°C for 24 hours.

-

Readout: The Lowest concentration with no visible turbidity is the Minimum Inhibitory Concentration (MIC).

Visualizations

Diagram 1: The Divergent Synthesis Hub

This diagram illustrates how the core acid serves as a precursor for three major bioactive classes.

Caption: Divergent synthesis pathways transforming the 4-formylpyridine-3-carboxylic acid core into bioactive pharmacophores.

Diagram 2: Mechanism of Action (Schiff Base Chelation)

Detailing the interaction between the derivative and a biological metal center.

Caption: Tridentate chelation mechanism where the scaffold sequesters metal ions to induce oxidative stress in pathogens.

References

-

ChemicalBook. (2019).[1] 4-Pyridinecarboxaldehyde - Application and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from

-

Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.[2] Retrieved from

-

MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from

-

ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives. Retrieved from

-

Santa Cruz Biotechnology. (2025). 4-Chloropyridine-3-carboxylic acid (Precursor Data). Retrieved from

Sources

Navigating a Synthetic Challenge: A Technical Guide to 4-Formylpyridine-3-carboxylic Acid and Its Core Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Formylpyridine-3-carboxylic acid represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science, combining the functionalities of an aldehyde and a carboxylic acid on a pyridine ring. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct research and documentation on this specific compound. This technical guide addresses this information gap by providing a thorough examination of its core constituent scaffolds: 4-pyridinecarboxaldehyde and pyridine-3-carboxylic acid (nicotinic acid). Furthermore, we present a scientifically grounded, hypothetical framework for the synthesis of 4-formylpyridine-3-carboxylic acid, drawing upon established principles of organic chemistry. This guide is intended to serve as a foundational resource for researchers seeking to explore the synthesis and potential applications of this and related pyridine derivatives.

Introduction: The Potential of a Bifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.[1] The incorporation of both a formyl (aldehyde) and a carboxylic acid group onto this ring system at the 4- and 3-positions, respectively, would create a versatile building block. The aldehyde functionality is a key precursor for the synthesis of various heterocyclic systems, Schiff bases, and can participate in reductive amination reactions.[2] The carboxylic acid group provides a handle for amide bond formation, esterification, and can act as a key pharmacophoric element. The combination of these two groups in 4-formylpyridine-3-carboxylic acid suggests its potential as a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.

Despite this potential, direct literature on the synthesis, properties, and applications of 4-formylpyridine-3-carboxylic acid is exceedingly limited. Therefore, a deep understanding of its parent molecules is crucial for any endeavor to work with this compound.

Hypothetical Synthesis of 4-Formylpyridine-3-carboxylic Acid: A Strategic Approach

Based on established synthetic methodologies for pyridine derivatives, two primary retrosynthetic pathways can be envisioned for the preparation of 4-formylpyridine-3-carboxylic acid.

Pathway A: Formylation of Pyridine-3-carboxylic Acid

This approach starts with the commercially available and well-studied pyridine-3-carboxylic acid (nicotinic acid). The key challenge is the regioselective introduction of a formyl group at the 4-position.

Proposed Experimental Workflow:

-

Protection of the Aldehyde: The aldehyde group is sensitive to many reaction conditions and would need to be protected, for example, as an acetal.

-

Directed Metalation and Carboxylation: Similar to Pathway A, directed ortho-metalation could be employed. Deprotonation at the 3-position with a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide, could introduce the carboxylic acid group.

-

Deprotection: Hydrolysis of the acetal would regenerate the aldehyde functionality.

Core Scaffold In-Depth Analysis: 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde (also known as isonicotinaldehyde) is a key heterocyclic building block in organic synthesis. [2] Table 1: Physicochemical Properties of 4-Pyridinecarboxaldehyde

| Property | Value | Reference(s) |

| CAS Number | 872-85-5 | [3][4][5] |

| Molecular Formula | C₆H₅NO | [4] |

| Molecular Weight | 107.11 g/mol | |

| Appearance | Colorless to yellow liquid | [6] |

| Boiling Point | 198 °C | [6] |

| Melting Point | 4 °C | [6] |

| pKa | 4.72 | [6] |

Synthesis of 4-Pyridinecarboxaldehyde

Several methods for the synthesis of 4-pyridinecarboxaldehyde have been reported, with the oxidation of 4-picoline (4-methylpyridine) being a common industrial approach.

Detailed Experimental Protocol: Oxidation of 4-Pyridylcarbinol

-

Reaction Setup: To a stirred solution of 4-pyridylcarbinol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 equivalents).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-pyridinecarboxaldehyde.

Reactivity and Applications of 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde undergoes reactions typical of aromatic aldehydes, including:

-

Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are versatile ligands in coordination chemistry and intermediates in organic synthesis. [2]* Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form vinylpyridines.

-

Henry Reaction: Reaction with nitroalkanes to form β-nitro alcohols.

-

Knoevenagel Condensation: Condensation with active methylene compounds.

Its applications are diverse, serving as a building block for pharmaceuticals with anticonvulsant and anti-inflammatory properties, as well as in the synthesis of metal-organic frameworks (MOFs). [2]

Core Scaffold In-Depth Analysis: Pyridine-3-carboxylic Acid (Nicotinic Acid)

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (Vitamin B3), is a fundamentally important molecule in both biology and chemistry. [7][8] Table 2: Physicochemical Properties of Pyridine-3-carboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 59-67-6 | [7] |

| Molecular Formula | C₆H₅NO₂ | [7] |

| Molecular Weight | 123.11 g/mol | [9] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 237 °C | [7] |

| Solubility in Water | 18 g/L | [7] |

Synthesis of Pyridine-3-carboxylic Acid

Industrially, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine or 3-picoline. [8]

Detailed Experimental Protocol: Oxidation of 3-Picoline with Potassium Permanganate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-picoline and water.

-

Reaction Conditions: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

-

Work-up: After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC). Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Purification: Acidify the filtrate with a strong acid (e.g., HCl) to the isoelectric point of nicotinic acid (pH ≈ 3.4) to precipitate the product. [10]Collect the white precipitate by filtration, wash with cold water, and dry to obtain pure pyridine-3-carboxylic acid.

Reactivity and Applications of Pyridine-3-carboxylic Acid

The chemistry of nicotinic acid is dominated by the reactivity of the carboxylic acid group and the pyridine ring.

-

Carboxylic Acid Reactions: It readily undergoes esterification, amide bond formation, and reduction to the corresponding alcohol (3-pyridylcarbinol).

-

Pyridine Ring Reactions: The pyridine ring can be N-oxidized or undergo electrophilic substitution, although the conditions are often harsh due to the electron-withdrawing nature of the carboxylic acid group.

Nicotinic acid is widely used as a vitamin supplement and as a therapeutic agent for treating dyslipidemia. [7][11]In organic synthesis, it is a precursor for a vast array of more complex molecules, including pharmaceuticals and agrochemicals. [1]

Conclusion and Future Outlook

While 4-formylpyridine-3-carboxylic acid remains an under-explored molecule, its constituent scaffolds, 4-pyridinecarboxaldehyde and pyridine-3-carboxylic acid, are well-established and versatile building blocks in chemical synthesis. The hypothetical synthetic pathways outlined in this guide provide a strategic starting point for researchers interested in preparing this novel bifunctional pyridine derivative. The successful synthesis of 4-formylpyridine-3-carboxylic acid would unlock new avenues for the development of complex molecular architectures with potential applications in drug discovery and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its chemical potential.

References

Sources

- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 5. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]

- 6. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-吡啶羧酸 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Untapped Potential of 4-Formylpyridine-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Preamble: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to the structure of numerous natural products and blockbuster drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[4] While common derivatives like nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) are well-explored, the potential of more complex, multifunctionalized pyridines remains a frontier for innovation.[1][5] This guide delves into the untapped potential of one such molecule: 4-Formylpyridine-3-carboxylic acid .

Direct literature on this specific trifunctional scaffold is notably scarce, suggesting it is an underexplored entity in medicinal chemistry. However, a detailed analysis of its constituent functional groups—the pyridine core, the 3-carboxylic acid, and the 4-formyl group—provides a compelling rationale for its investigation as a versatile building block for novel therapeutics. This document serves as a technical primer and a forward-looking whitepaper, offering researchers a theoretical framework for its synthesis, potential applications, and the design of new chemical entities.

I. Deconstructing the Scaffold: A Trifecta of Functionality

The medicinal chemistry potential of 4-Formylpyridine-3-carboxylic acid stems from the strategic placement of its three key functional groups. Each group offers distinct opportunities for molecular interactions and synthetic elaboration.

The Pyridine Core: A Privileged Heterocycle

The pyridine ring is an isostere of benzene, but the nitrogen atom imparts a unique set of properties.[3] It is a weak base, capable of forming salts to enhance solubility, and its nitrogen can act as a hydrogen bond acceptor. The electron-deficient nature of the ring influences the reactivity of its substituents and its potential for π-stacking interactions with biological targets.[1]

The 3-Carboxylic Acid: The Nicotinic Acid Motif

The carboxylic acid at the 3-position is analogous to that in nicotinic acid (Vitamin B3). This functional group is a versatile anchor for biological activity and a key synthetic handle.

-